1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound featuring a pyrrolidine ring substituted with a phenyl group and an oxadiazole moiety, along with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolidine ring, followed by the introduction of the phenyl group, and finally the incorporation of the oxadiazole and thiophene moieties. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors to form the pyrrolidine ring.
Cyclization Reactions: Cyclization steps are crucial to form the oxadiazole ring.
Substitution Reactions: Substitution reactions are used to introduce the phenyl and thiophene groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to reduce specific functional groups.
Substitution: Substitution reactions are used to replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone stands out due to its unique structural features and potential applications. Similar compounds include:
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpiperidin-1-yl)-2-(thiophen-2-yl)ethanone
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzothiophen-2-yl)ethanone
These compounds share similar structural motifs but differ in their substituents and potential biological activities.
Biological Activity
The compound 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that integrates multiple heterocyclic structures, including an oxadiazole, pyrrolidine, and thiophene. This unique combination endows it with significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O3 with a molecular weight of 352.4 g/mol. The structural features include:
Component | Description |
---|---|
Oxadiazole | A five-membered heterocyclic ring contributing to bioactivity |
Pyrrolidine | A saturated five-membered ring that enhances stability and reactivity |
Thiophene | A five-membered aromatic ring known for its electron-rich nature |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit notable antimicrobial properties . The presence of the oxadiazole ring is particularly significant as it is associated with various bioactive molecules known for their effectiveness against bacteria and fungi. Studies have shown that derivatives of oxadiazole can inhibit the growth of several microbial strains, suggesting that This compound may also possess similar properties .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. These compounds often target specific enzymes and pathways involved in cancer progression. For instance:
- Mechanism of Action : The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation .
- In Vitro Studies : In vitro assays have demonstrated that related oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .
Table 1 summarizes the anticancer activity of related compounds:
Compound | Target Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast) | 9.4 | HDAC Inhibition |
Compound B | HeLa (Cervical) | 12.5 | Thymidylate Synthase Inhibition |
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have also been documented. The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or by affecting signaling pathways related to inflammation. This suggests a potential therapeutic application in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antitumor Activity : A study on a series of oxadiazole derivatives showed promising results against a panel of cancer cell lines, with modifications leading to enhanced cytotoxicity .
- Antimicrobial Testing : Another investigation demonstrated that oxadiazole-containing compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(9-14-7-4-8-24-14)21-10-15(13-5-2-1-3-6-13)16(11-21)18-19-12-23-20-18/h1-8,12,15-16H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFKXHIANVURSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CC2=CC=CS2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.